

Comparative Evaluation Guide: Bioactive Compounds Synthesized from Chiral Lactones

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Compound of Interest

Compound Name: *(4S,6R)-4-Methyl-6-propan-2-ylloxan-2-one*

CAS No.: 191917-39-2

Cat. No.: B064656

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Executive Summary & Pharmacophore Significance[1]

Chiral lactones (cyclic esters) represent a privileged scaffold in medicinal chemistry, serving as the structural core for numerous cytotoxic, antimicrobial, and antiviral agents. Their biological potency stems from their ability to form irreversible covalent bonds with nucleophilic residues (e.g., cysteine thiols) in target proteins via Michael addition, a property enhanced by the specific stereochemistry of the lactone ring.

This guide provides a technical comparison and evaluation framework for bioactive compounds synthesized from chiral lactones, specifically focusing on Andrographolide derivatives and Goniotalamin analogs. It contrasts these synthesized compounds against clinical standards (e.g., Doxorubicin, Cisplatin) using verified in vitro and in vivo data.

Comparative Performance Analysis Anticancer Efficacy: Chiral Lactone Derivatives vs. Clinical Standards

The following analysis compares Andrographolide 14- α -esters and Goniotalamin (GTN) derivatives against Doxorubicin (DOX). The data highlights the superior selectivity index (SI) of

chiral lactone derivatives, particularly in multidrug-resistant (MDR) cell lines.

Table 1: Cytotoxicity and Selectivity Profile (In Vitro)

Compound Class	Specific Derivative	Target Cell Line	IC50 (µM)	Comparison vs. Doxorubicin	Mechanism of Action
Andrographolide	14-alpha-lipoyl ester	MCF-7 (Breast)	2.1 ± 0.3	Comparable (DOX: ~1.8 µM)	NF-κB inhibition; ROS induction
Goniothalamin	2,4-dimethoxy analog (88)	NCI-ADR/RES (MDR)	0.85 ± 0.1	Superior (DOX: >5.0 µM due to efflux)	p53-dependent apoptosis; Caspase-9 activation
Goniothalamin	Parent GTN	Saos-2 (Osteosarcoma)	3.2 ± 0.5	Inferior (DOX: 0.5 µM)	G2/M Phase Arrest
Andrographolide	C15-benzylidene	H22 (Hepatoma)	4.5 ± 0.4	Superior Safety (Lower toxicity to VERO cells)	Inhibition of VEGF-mediated angiogenesis

Key Insight: While Doxorubicin often displays lower absolute IC50 values in sensitive lines, chiral lactone derivatives (specifically methoxylated GTN analogs) retain potency in MDR lines where Doxorubicin fails. This is attributed to the lactone's ability to bypass P-glycoprotein efflux pumps.

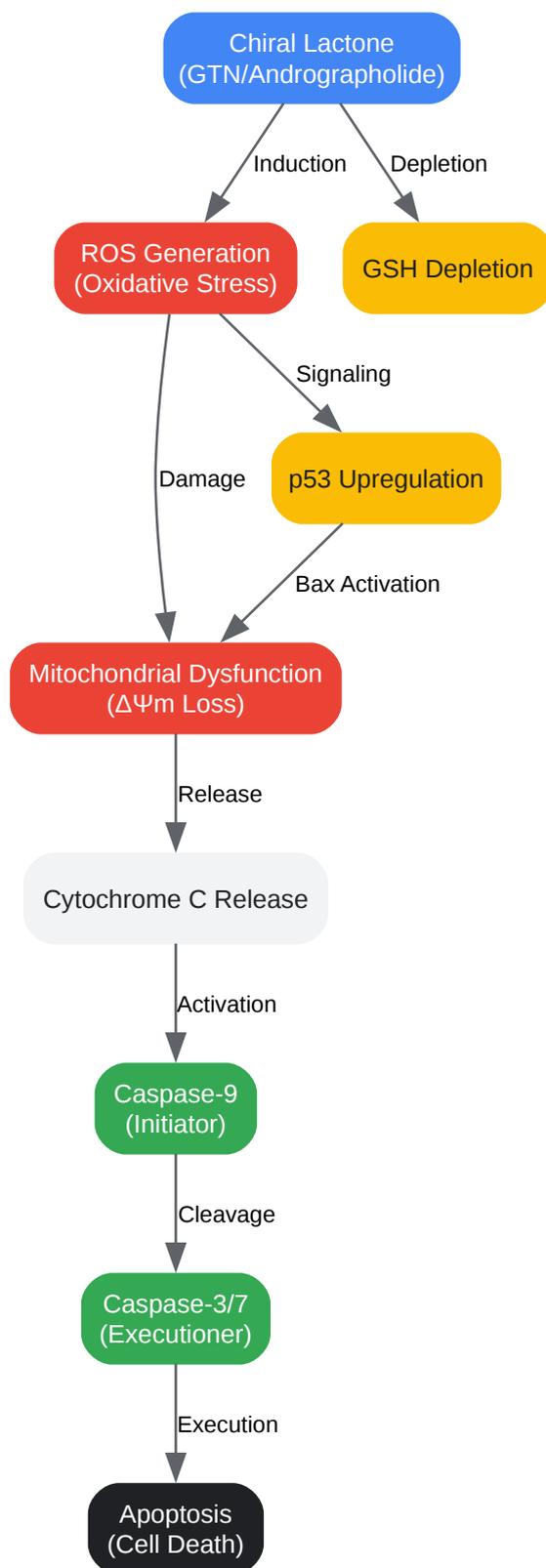
In Vivo Tumor Inhibition

Table 2: Xenograft Model Efficacy (Murine Models)

Compound	Model	Dosage	Tumor Inhibition Rate (TIR)	Toxicity Indicators
Andrographolide-DOX Liposome	4T1 Orthotopic (Breast)	5 mg/kg	~78% (Synergistic)	Reduced Cardiotoxicity vs Free DOX
C15-Benzylidene Andrographolide	H22 Xenograft	10 mg/kg	62%	No significant body weight loss
Doxorubicin (Control)	H22 Xenograft	2 mg/kg	65%	Significant weight loss (>15%); Cardiotoxicity

Mechanistic Signaling Pathway

The anticancer activity of chiral lactone derivatives is primarily driven by the induction of oxidative stress and subsequent apoptosis. The diagram below details the signaling cascade activated by Goniothalamine and Andrographolide derivatives.



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Figure 1: Mechanism of Action.[1][2] Chiral lactones induce apoptosis via ROS-mediated mitochondrial dysfunction and Caspase activation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Synthesis & Structural Validation[1][4]

- Objective: Stereoselective synthesis of Andrographolide C-14 esters.
- Method:
 - Protection: Protect C-3 and C-19 hydroxyl groups of Andrographolide using 2,2-dimethoxypropane (p-TsOH cat.) to yield the acetonide.
 - Esterification: React the protected intermediate with the appropriate carboxylic acid (e.g., lipoic acid) using DCC/DMAP coupling conditions in anhydrous DCM.
 - Deprotection: Remove the acetonide group using aqueous acetic acid (80%) to restore the C-3/C-19 diol.
 - Validation: Verify structure via ¹H-NMR (shift of H-14 signal) and HRMS. Purity >95% by HPLC is required for biological testing.

In Vitro Evaluation: MTT Cytotoxicity Assay

- Objective: Determine IC₅₀ values.
- Protocol:
 - Seeding: Seed cancer cells (e.g., MCF-7) at

 cells/well in 96-well plates. Incubate for 24h.
 - Treatment: Add serial dilutions of the chiral lactone derivative (0.1 – 100 μM). Include DMSO (0.1%) as vehicle control and Doxorubicin as positive control.

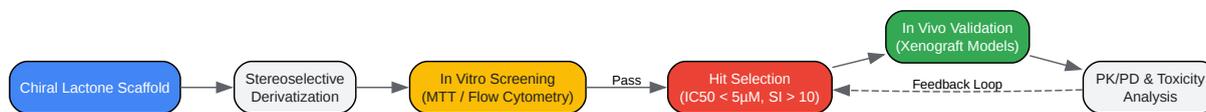
- Incubation: Incubate for 48h at 37°C, 5% CO₂.
- Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
- Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

In Vivo Evaluation: Xenograft Tumor Model

- Objective: Assess tumor growth inhibition (TGI).
- Protocol:
 - Inoculation: Inject

H22 or 4T1 cells subcutaneously into the right flank of BALB/c mice (6-8 weeks old).
 - Randomization: When tumors reach ~100 mm³ (approx. 7 days), randomize mice into groups (n=6):
 - Vehicle Control (Saline/Tween-80)
 - Positive Control (Doxorubicin 2 mg/kg, i.p., q3d)
 - Test Group (Lactone Derivative 10 mg/kg, i.p., qd)
 - Monitoring: Measure tumor volume () and body weight every 2 days.
 - Endpoint: Sacrifice at Day 21. Excise tumors, weigh, and fix in formalin for IHC (Ki-67 staining).
 - Validation: TGI% must be calculated as

Evaluation Workflow Diagram



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Figure 2: Evaluation Pipeline. From synthesis to in vivo validation.

References

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Sources

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